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Compound of Interest

Compound Name: Pyridoxal

Cat. No.: B1214274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

various pyridoxal analogs, focusing on their inhibitory activity against key protein targets. The

information is compiled from peer-reviewed studies and presented to facilitate the rational

design of novel therapeutic agents.

Overview of Pyridoxal Analogs in Drug Discovery
Pyridoxal, a form of vitamin B6, and its phosphorylated derivative, pyridoxal-5'-phosphate

(PLP), are essential cofactors for a multitude of enzymatic reactions in the body. The unique

chemical reactivity of the pyridoxal scaffold has made it an attractive starting point for the

design of enzyme inhibitors and receptor antagonists. By systematically modifying the

functional groups on the pyridoxal ring, researchers have developed potent and selective

modulators of various biological targets, including protein tyrosine phosphatases and purinergic

receptors. This guide focuses on two such targets: Low Molecular Weight Protein Tyrosine

Phosphatase (LMW-PTP) and the P2Y13 receptor, both of which are implicated in various

disease states.
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Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) is a key regulator in cellular

signaling pathways, and its overactivity has been linked to cancer and metabolic diseases.

Pyridoxal-5'-phosphate has been identified as a micromolar inhibitor of LMW-PTP. The

following table summarizes the SAR of a series of non-hydrolysable phosphonate analogs of

PLP designed to improve potency and selectivity.

Data Presentation: SAR of Pyridoxal Analogs as LMW-PTP Inhibitors

Compound
R Group
Modification

Ki (μM) - IFA Ki (μM) - IFB
Selectivity
(IFB/IFA)

PLP -OPO3H2
Potent

(micromolar)

Potent

(micromolar)
-

5 -CH2PO3H2 1.84 15.6 8.5

16

(See original

publication for

structure)

>1000 2.7 ~370-fold for IFB

Key Findings:

Replacement of the hydrolyzable phosphate group in PLP with a non-hydrolysable

phosphonate (as in compound 5) maintained inhibitory activity.[1]

Compound 5 was identified as the most potent inhibitor for both isoforms tested.[1]

Compound 16 demonstrated high selectivity for the IFB isoform of LMW-PTP, with a

selectivity of approximately 370-fold over the IFA isoform.[1]

Comparative Analysis of Pyridoxal Analogs as
P2Y13 Receptor Antagonists
The P2Y13 receptor is an ADP-responsive G protein-coupled receptor involved in various

physiological processes, including cholesterol metabolism and neuronal function. Pyridoxal-5'-

phosphate-6-azophenyl-2',4'-disulfonate (PPADS), a derivative of pyridoxal phosphate, is a
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known antagonist of P2 receptors. The following table presents the SAR of a series of PPADS

analogs with modifications on the phenylazo ring.

Data Presentation: SAR of Pyridoxal Analogs as P2Y13 Receptor Antagonists

Compound
Substitution
on Phenylazo
Ring

pIC50 IC50 (μM)
Fold Potency
vs. PPADS

PPADS 2,4-disulfonate - 11.7 1

MRS 2211 2-chloro-5-nitro 5.97 >10 (for P2Y1) 45

MRS 2603 4-chloro-3-nitro 6.18 0.245 (for P2Y1) 74

Key Findings:

The addition of electron-withdrawing groups, such as nitro and chloro groups, to the

phenylazo ring of PPADS significantly increased the antagonistic potency at the P2Y13

receptor.[2][3]

The 2-chloro-5-nitro analog (MRS 2211) and the 4-chloro-3-nitro analog (MRS 2603) were

45- and 74-fold more potent than PPADS, respectively.[2][3]

MRS 2211 displayed over 20-fold selectivity for the P2Y13 receptor compared to P2Y1 and

P2Y12 receptors.[2][3]

The antagonism of MRS 2211 was determined to be competitive.[2][3]

Experimental Protocols
A. LMW-PTP Inhibition Assay

The inhibitory activity of the pyridoxal analogs against LMW-PTP isoforms was determined

using a spectrophotometric assay.

Enzyme and Substrate Preparation: Recombinant LMW-PTP isoforms (IFA and IFB) were

expressed and purified. p-Nitrophenyl phosphate (pNPP) was used as the substrate.
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Assay Buffer: The assay was performed in a buffer containing 50 mM Bis-Tris (pH 6.0), 200

mM NaCl, and 1 mM EDTA.

Inhibition Assay:

The enzyme was pre-incubated with various concentrations of the inhibitor in the assay

buffer for 10 minutes at room temperature.

The reaction was initiated by the addition of pNPP.

The rate of pNPP hydrolysis was monitored by measuring the increase in absorbance at

405 nm, corresponding to the formation of p-nitrophenolate.

Data Analysis: The inhibition constant (Ki) was determined by fitting the data to the Morrison

equation for tight-binding inhibitors or by using standard Michaelis-Menten kinetics for

competitive inhibition.

B. P2Y13 Receptor Antagonism Assay (Phospholipase C Activation)

The antagonistic activity of the pyridoxal analogs at the human P2Y13 receptor was assessed

by measuring the inhibition of ADP-induced phospholipase C (PLC) activation in a cell-based

assay.

Cell Line: 1321N1 human astrocytoma cells stably co-expressing the human P2Y13 receptor

and the Gα16 protein were used. The Gα16 protein allows the Gαi-coupled P2Y13 receptor

to signal through the PLC pathway.

Measurement of Inositol Phosphate (IP) Formation:

Cells were labeled with myo-[3H]inositol for 24 hours.

The cells were washed and pre-incubated with the antagonist at various concentrations for

30 minutes in a buffer containing 10 mM LiCl.

The cells were then stimulated with a submaximal concentration of ADP (e.g., 100 nM) for

30 minutes at 37°C.

The reaction was stopped by the addition of perchloric acid.
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The total [3H]inositol phosphates were separated by anion-exchange chromatography.

Data Analysis: The concentration-response curves for the antagonists were generated, and

the IC50 values (the concentration of antagonist that inhibits 50% of the ADP-induced IP

formation) were calculated using non-linear regression. The pIC50 (-log IC50) values were

then determined.
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Caption: General workflow for structure-activity relationship (SAR) studies of pyridoxal
analogs.
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Caption: Simplified signaling pathway of the P2Y13 receptor and its inhibition by pyridoxal
analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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